molecular formula C10H9ClN2O B8684492 4-chloro-2-ethylphthalazin-1-one

4-chloro-2-ethylphthalazin-1-one

Cat. No.: B8684492
M. Wt: 208.64 g/mol
InChI Key: PUHCEZOYSNPFEV-UHFFFAOYSA-N
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Description

4-Chloro-2-ethylphthalazin-1-one is a heterocyclic compound featuring a phthalazine core substituted with a chlorine atom at position 4 and an ethyl group at position 2. Its molecular formula is C₁₀H₉ClN₂O, with a molecular weight of 208.65 g/mol. The ethyl group at position 2 likely enhances lipophilicity compared to smaller substituents (e.g., methyl), influencing solubility and biological interactions.

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

4-chloro-2-ethylphthalazin-1-one

InChI

InChI=1S/C10H9ClN2O/c1-2-13-10(14)8-6-4-3-5-7(8)9(11)12-13/h3-6H,2H2,1H3

InChI Key

PUHCEZOYSNPFEV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2C(=N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-ethylphthalazin-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phthalic anhydride and ethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving heating and the use of catalysts to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-ethylphthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce a variety of functionalized phthalazines.

Scientific Research Applications

4-chloro-2-ethylphthalazin-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-ethylphthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents on the phthalazine ring significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Formula Key Features Reference
4-Chlorophthalazin-1(2H)-one Cl at C4 C₈H₅ClN₂O Lacks ethyl group; simpler structure with lower molecular weight.
4-Methylphthalazin-1(2H)-one CH₃ at C4 C₉H₈N₂O Methyl substituent reduces steric hindrance compared to ethyl.
4-(4-Chlorobenzyl)phthalazin-1(2H)-one Cl-benzyl at C4 C₁₅H₁₁ClN₂O Bulky benzyl group increases lipophilicity and may affect receptor binding.
6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one Br at C6, CH₂Cl at C4 C₉H₆BrClN₂O Halogen-rich structure; potential for enhanced electrophilic reactivity.

Key Observations :

  • Ethyl vs.
  • Chlorine Position: The C4-chloro substitution is common in cytotoxic phthalazinones, as seen in derivatives like 4-(4-chlorophenyl)phthalazin-1(2H)-one, which exhibit anticancer activity .
  • Bulkier Groups : Compounds with benzyl or piperazinyl substituents (e.g., 2-chloro-1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one) show divergent pharmacological profiles due to steric and electronic effects .

Physicochemical Properties

  • Solubility: Ethyl-substituted phthalazinones are expected to have lower aqueous solubility than methyl derivatives but higher than benzyl-substituted analogs .
  • Thermal Stability: Chlorine at C4 enhances thermal stability, as seen in related halogenated phthalazinones .

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